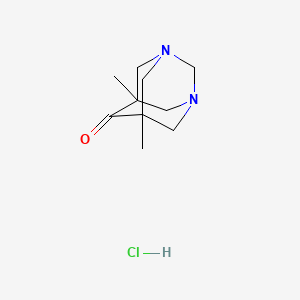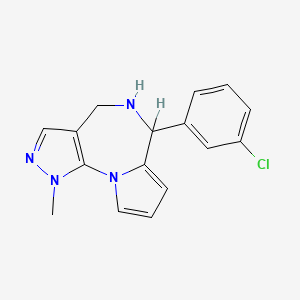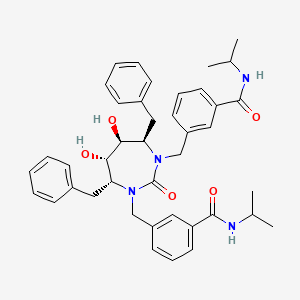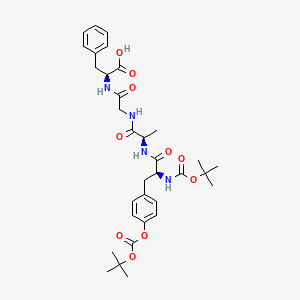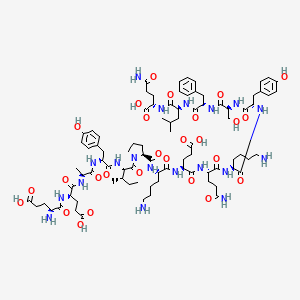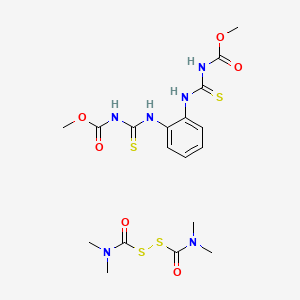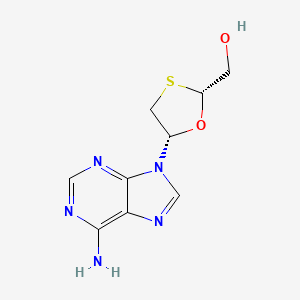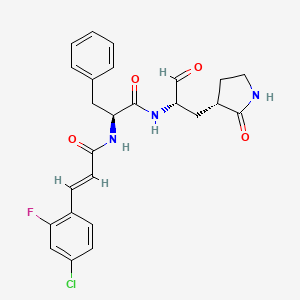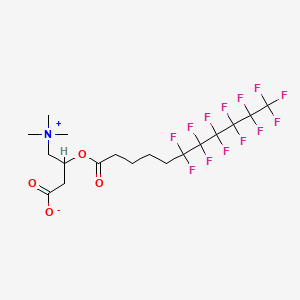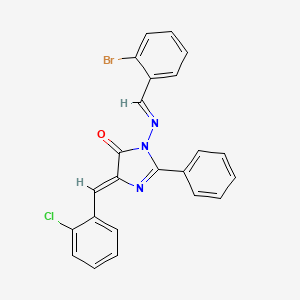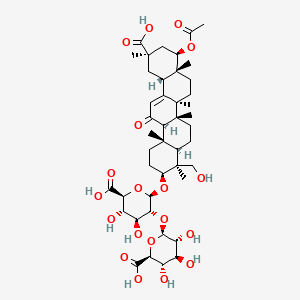
Uralsaponin F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uralsaponin F, also known as 22β-acetoxyl licorice saponin G2, is a naturally occurring saponin compound found in the roots of Glycyrrhiza uralensis, commonly known as Chinese licorice. This compound is part of a larger family of triterpenoid saponins, which are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Uralsaponin F typically involves the extraction and purification from the roots of Glycyrrhiza uralensis. The process begins with the drying and grinding of the roots, followed by solvent extraction using ethanol or methanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like supercritical fluid extraction (SFE) and large-scale preparative HPLC are employed to enhance yield and purity. The use of environmentally friendly solvents and optimization of extraction parameters are crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions: Uralsaponin F undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can target the carbonyl groups within the compound, leading to the formation of alcohol derivatives.
Substitution: Substitution reactions, particularly at the acetoxy group, can yield different derivatives with potentially unique properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various ester or ether derivatives.
Aplicaciones Científicas De Investigación
Uralsaponin F has garnered significant interest in scientific research due to its diverse applications:
Chemistry: Used as a starting material for the synthesis of novel saponin derivatives with potential pharmaceutical applications.
Biology: Studied for its role in modulating cellular processes, including apoptosis and cell proliferation.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and hepatoprotective properties. It has shown potential in the treatment of liver diseases and certain types of cancer.
Industry: Utilized in the formulation of natural health products and cosmetics due to its surfactant properties and skin benefits.
Mecanismo De Acción
Uralsaponin F exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB signaling pathway.
Anti-cancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Hepatoprotective Effect: Enhances antioxidant defenses and reduces oxidative stress in liver cells, protecting against liver damage.
Comparación Con Compuestos Similares
Uralsaponin F is compared with other saponins such as glycyrrhizin, glycyrrhetinic acid, and other licorice-derived saponins:
Glycyrrhizin: Known for its anti-inflammatory and antiviral properties, but differs in its sugar moiety and overall structure.
Glycyrrhetinic Acid: A metabolite of glycyrrhizin with potent anti-inflammatory effects, but lacks the acetoxy group present in this compound.
Other Licorice Saponins: Share similar triterpenoid backbones but differ in their glycosidic linkages and functional groups, leading to variations in biological activity.
This compound stands out due to its unique acetoxy group and specific glycosidic linkages, which contribute to its distinct biological properties and potential therapeutic applications.
Propiedades
Número CAS |
1208004-79-8 |
|---|---|
Fórmula molecular |
C44H64O19 |
Peso molecular |
897.0 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aR,9R,11R,12aS,14aR,14bS)-9-acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C44H64O19/c1-18(46)59-24-16-39(2,38(57)58)15-20-19-14-21(47)33-41(4)10-9-23(42(5,17-45)22(41)8-11-44(33,7)43(19,6)13-12-40(20,24)3)60-37-32(28(51)27(50)31(62-37)35(55)56)63-36-29(52)25(48)26(49)30(61-36)34(53)54/h14,20,22-33,36-37,45,48-52H,8-13,15-17H2,1-7H3,(H,53,54)(H,55,56)(H,57,58)/t20-,22+,23-,24+,25-,26-,27-,28-,29+,30-,31-,32+,33+,36-,37+,39+,40+,41-,42+,43+,44+/m0/s1 |
Clave InChI |
OIHAASBKFLBOND-OUMVFDBLSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@](C[C@@H]2[C@]1(CC[C@@]3(C2=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)C)C)C)(C)C(=O)O |
SMILES canónico |
CC(=O)OC1CC(CC2C1(CCC3(C2=CC(=O)C4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)C)C)C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




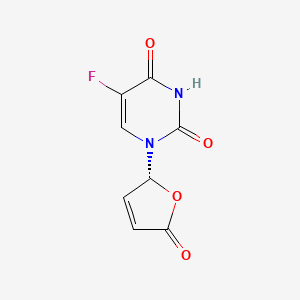
![Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]-](/img/structure/B12783642.png)
